Methyl 2-cyano-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-6-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and features a cyano group at the 2-position and a methoxy group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-cyano-6-methoxybenzoyl chloride with methanol under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 2-cyano-6-methoxybenzoic acid.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-6-methoxybenzoic acid.
Reduction: 2-amino-6-methoxybenzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-cyano-6-methoxybenzoate involves its reactivity due to the presence of the cyano and methoxy groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The cyano group, in particular, can act as an electrophile or a nucleophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the cyano group.
Methyl 4-cyano-2-methoxybenzoate: Similar but with the cyano group at a different position.
Uniqueness
Methyl 2-cyano-6-methoxybenzoate is unique due to the specific positioning of the cyano and methoxy groups, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in the synthesis of specialized organic compounds .
Eigenschaften
Molekularformel |
C10H9NO3 |
---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
methyl 2-cyano-6-methoxybenzoate |
InChI |
InChI=1S/C10H9NO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
LOYMAVNAMXZACL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.